molecular formula C25H29N3O5 B5468329 4-butoxy-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

4-butoxy-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

Cat. No. B5468329
M. Wt: 451.5 g/mol
InChI Key: VLWQKPPZWXACHB-PTGBLXJZSA-N
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Description

4-butoxy-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BNVB and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BNVB involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. BNVB has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression in cancer cells. Additionally, BNVB has been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cancer cells.
Biochemical and Physiological Effects
BNVB has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which ultimately leads to the inhibition of cancer cell growth. BNVB has also been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. Additionally, BNVB has been found to exhibit neuroprotective effects by reducing the production of reactive oxygen species (ROS) and preventing neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BNVB in lab experiments is its potential therapeutic applications in the treatment of various diseases. BNVB has been found to exhibit promising anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a potential candidate for drug development. However, one of the limitations of using BNVB in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on BNVB. One of the future directions is to study the potential therapeutic applications of BNVB in the treatment of other diseases such as cardiovascular diseases and diabetes. Additionally, further studies are needed to understand the mechanism of action of BNVB in detail, which will help in the development of more effective drugs. Furthermore, research is needed to improve the solubility of BNVB in water, which will make it easier to administer in vivo.
Conclusion
In conclusion, BNVB is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been found to exhibit promising anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis of BNVB involves the condensation reaction between 3-nitrobenzaldehyde and piperidine-1-carboxylic acid, followed by the reaction with butyl 4-aminobenzoate and vinyl magnesium bromide. The mechanism of action of BNVB involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. While BNVB has several advantages in lab experiments, its limited solubility in water is a major limitation. There are several future directions for research on BNVB, including studying its potential therapeutic applications in the treatment of other diseases and improving its solubility in water.

Synthesis Methods

The synthesis of BNVB involves the condensation reaction between 3-nitrobenzaldehyde and piperidine-1-carboxylic acid, followed by the reaction with butyl 4-aminobenzoate and vinyl magnesium bromide. The final product is obtained by the reaction of the intermediate with benzoyl chloride.

Scientific Research Applications

BNVB has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit promising anti-cancer activity by inhibiting the growth of cancer cells. BNVB has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, BNVB has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-2-3-16-33-22-12-10-20(11-13-22)24(29)26-23(25(30)27-14-5-4-6-15-27)18-19-8-7-9-21(17-19)28(31)32/h7-13,17-18H,2-6,14-16H2,1H3,(H,26,29)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWQKPPZWXACHB-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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